molecular formula C16H21N5OS B2590776 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(methylthio)nicotinamide CAS No. 2034207-76-4

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(methylthio)nicotinamide

Cat. No.: B2590776
CAS No.: 2034207-76-4
M. Wt: 331.44
InChI Key: GVQWDHVNAIWPOX-UHFFFAOYSA-N
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Description

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(methylthio)nicotinamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally, the attachment of the nicotinamide group. Common reagents used in these steps include methylhydrazine, piperidine, and nicotinic acid derivatives. Reaction conditions often involve the use of solvents like ethanol or dichloromethane, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The nicotinamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving nicotinamide derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(methylthio)nicotinamide would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity. The pyrazole and nicotinamide moieties could play a role in these interactions, influencing pathways related to cellular metabolism or signaling.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler compound with similar biological activity.

    Pyrazole derivatives: Compounds with a pyrazole ring that exhibit various pharmacological properties.

    Piperidine derivatives: Compounds with a piperidine ring used in medicinal chemistry.

Uniqueness

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(methylthio)nicotinamide is unique due to its combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-11-10-14(20-19-11)21-8-5-12(6-9-21)18-15(22)13-4-3-7-17-16(13)23-2/h3-4,7,10,12H,5-6,8-9H2,1-2H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQWDHVNAIWPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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